4-(2,6-Dibromopyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dibromopyrimidin-4-yl)morpholine is an organic compound with the molecular formula C8H9Br2N3O. It is characterized by the presence of a morpholine ring attached to a pyrimidine ring substituted with two bromine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dibromopyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dibromopyrimidine with morpholine under specific conditions. One common method involves heating the reactants in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dibromopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dibromopyrimidin-4-yl)morpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,6-Dibromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the morpholine ring play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-Dichloropyrimidin-4-yl)morpholine: Similar structure but with chlorine atoms instead of bromine.
4-(2,6-Difluoropyrimidin-4-yl)morpholine: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
4-(2,6-Dibromopyrimidin-4-yl)morpholine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro and fluoro counterparts. The bromine atoms can participate in specific types of chemical reactions and interactions that are not possible with chlorine or fluorine .
Eigenschaften
Molekularformel |
C8H9Br2N3O |
---|---|
Molekulargewicht |
322.98 g/mol |
IUPAC-Name |
4-(2,6-dibromopyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H9Br2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI-Schlüssel |
CZDYAYYJLKVLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=NC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.